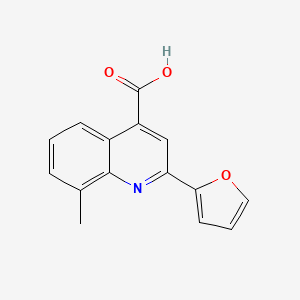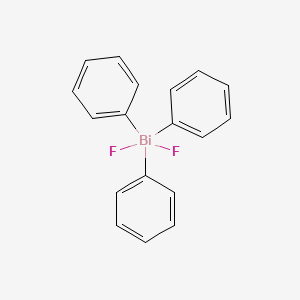
2-(Pyridin-2-YL)indoline
Vue d'ensemble
Description
2-(Pyridin-2-YL)indoline, commonly known as 2-PI, is an organic compound that has gained significant attention in recent years. It has a molecular formula of C13H12N2 and a formula weight of 196.24778 . This compound has diverse chemical and biological properties, which make it suitable for a wide range of applications in various fields of research and industry.
Synthesis Analysis
The synthesis of 2-(Pyridin-2-YL)indoline involves a novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides . This process provides a straightforward access to structurally diverse methylthio-substituted indolizine . Another approach involves copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes .Applications De Recherche Scientifique
Medicinal Chemistry: Antiviral and Anticancer Applications
2-(Pyridin-2-YL)indoline derivatives have shown promise in medicinal chemistry due to their biological activities. They have been found to possess antiviral properties, with some compounds exhibiting inhibitory activity against influenza A and Coxsackie B4 virus . Additionally, indole derivatives, which share a structural similarity with 2-(Pyridin-2-YL)indoline, have been reported to have anticancer activities. This makes them valuable for pharmaceutical research where they could be developed into novel therapeutic agents .
Material Science: Organic Fluorescent Molecules
In material science, certain indolizine derivatives, which are structurally related to 2-(Pyridin-2-YL)indoline, have excellent fluorescence properties. These properties allow them to be used as organic fluorescent molecules, which have applications in biological imaging and the development of new materials with specific light-emission properties .
Environmental Science: Anti-Fibrosis Activity
Research has indicated that pyrimidine derivatives, which can be synthesized from compounds like 2-(Pyridin-2-YL)indoline, show significant anti-fibrotic activities. This suggests potential environmental applications, such as developing treatments for fibrosis-related conditions in various ecosystems .
Analytical Chemistry: Directing Group in C–H Amination
2-(Pyridin-2-YL)indoline has been utilized as a directing group for C–H amination, a valuable reaction in analytical chemistry. This application is crucial for the synthesis of complex molecules and could lead to advancements in the development of analytical reagents and probes .
Biochemistry: Role in Enzyme Inhibition
Indole derivatives, closely related to 2-(Pyridin-2-YL)indoline, have been found to play a role in enzyme inhibition. This is particularly relevant in biochemistry for the development of new drugs that target specific enzymes related to diseases .
Pharmaceutical Research: Development of New Drug Scaffolds
The indoline structure is prevalent in many natural products and synthetic compounds with medicinal value. 2-(Pyridin-2-YL)indoline, with its indoline moiety, is being explored for its potential in the development of new drug scaffolds. This includes research into anti-tumor, anti-bacterial, and cardiovascular drugs .
Propriétés
IUPAC Name |
2-pyridin-2-yl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-8,13,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVFHCIQEACZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-YL)indoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















